molecular formula C8H8OS B3038738 4-Cyclopropylthiophene-2-carbaldehyde CAS No. 893738-62-0

4-Cyclopropylthiophene-2-carbaldehyde

Cat. No. B3038738
CAS RN: 893738-62-0
M. Wt: 152.22 g/mol
InChI Key: JWHWSTFIAGUCEM-UHFFFAOYSA-N
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Description

“4-Cyclopropylthiophene-2-carbaldehyde” is a chemical compound with the molecular formula C8H8OS and a molecular weight of 152.21 . It appears as a clear, colorless liquid .

Scientific Research Applications

Synthesis and Biological Evaluation

4-Cyclopropylthiophene-2-carbaldehyde, a variant of arylthiophene-2-carbaldehyde compounds, is synthesized through Suzuki-Miyaura cross-coupling reactions. These compounds have shown promising biological activities. For instance, certain derivatives demonstrated excellent antibacterial properties, such as 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile, which exhibited significant activity against Pseudomonas aeruginosa. Additionally, other derivatives displayed noteworthy haemolytic action and urease inhibition capabilities (Ali et al., 2013).

Optical Properties and Applications in Dyes

The optical properties of 2-functionally substituted thieno[3,2-c]quinolines, derived from this compound, have been explored. These compounds exhibit moderate to high fluorescence quantum yields, suggesting their potential application as invisible ink dyes. The relationship between their chemical structures and optical properties has been established, highlighting their significance in materials science (Bogza et al., 2018).

Facile Preparation and Eco-Friendly Synthesis

Research has focused on the simple and direct synthesis of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde, a compound related to this compound. This synthesis method is efficient and environmentally friendly, emphasizing the growing importance of sustainable chemistry practices (Chen et al., 2014).

Fluorescent Organic Light-Emitting Diode Materials

This compound derivatives have been used to create novel fluorescent aryl-substituted thiophene derivatives. These compounds are promising for use in functional organic light-emitting diodes (OLEDs). The study of their UV-Vis absorption and photoluminescent spectra in dichloromethane provides insights into their applications in advanced electronic devices (Xu & Yu, 2011).

Applications in Stereocontrolled Synthesis

This compound and its analogs play a crucial role in stereocontrolled synthesis. They have been utilized as building blocks for creating a range of biologically relevant substances, including amino acids and complex natural products. Their dual reactivity as protected α-amino aldehydes and masked β-amino acids underlines their versatility in synthetic chemistry (Alcaide & Almendros, 2002).

Mechanism of Action

Target of Action

The primary targets of 4-Cyclopropylthiophene-2-carbaldehyde are currently unknown. This compound is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets through different mechanisms . For instance, some thiophene derivatives have been found to inhibit enzymes, modulate ion channels, or interact with receptors . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiophene derivatives are known to influence various biochemical pathways depending on their specific structures and targets . They can affect pathways related to cell proliferation, inflammation, microbial growth, and more . The exact pathways influenced by this compound and their downstream effects remain to be elucidated.

Pharmacokinetics

The optimization of ADME properties is a crucial part of drug discovery and development, as these properties significantly impact a compound’s bioavailability and therapeutic efficacy

Result of Action

As a thiophene derivative, it may exert various effects at the molecular and cellular levels depending on its specific targets and mode of action

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interactions with its targets

properties

IUPAC Name

4-cyclopropylthiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-4-8-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHWSTFIAGUCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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